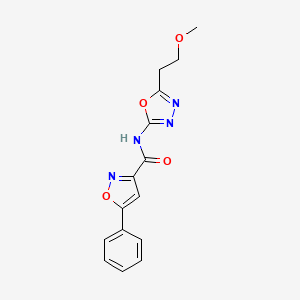

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

Description

N-(5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole ring linked to a 5-phenylisoxazole moiety via a carboxamide bridge. The 2-methoxyethyl substituent on the oxadiazole ring introduces enhanced solubility compared to non-polar analogs.

Properties

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-21-8-7-13-17-18-15(22-13)16-14(20)11-9-12(23-19-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCJLEWHVIXESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison Table of Structural Analogs

Biological Activity

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, chemical properties, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole and isoxazole moiety. Its molecular formula is with a molecular weight of approximately 314.34 g/mol. The presence of these heterocycles contributes to its biological activity by influencing solubility and membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₃ |

| Molecular Weight | 314.34 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : The oxadiazole can be synthesized through the cyclization of hydrazides with carboxylic acids.

- Formation of the Isoxazole Ring : The isoxazole ring can be formed through the reaction of α-haloketones with hydroxylamine.

- Coupling Reaction : The final compound is obtained by coupling the oxadiazole and isoxazole intermediates through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance:

- Dhumal et al. (2016) found that compounds containing the 1,3,4-oxadiazole ring effectively inhibited Mycobacterium bovis BCG both in active and dormant states.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- In Vitro Studies : Compounds were tested against various cancer cell lines, showing promising results in inhibiting growth and inducing cytotoxicity.

- In Vivo Models : Preliminary animal studies indicated a reduction in tumor size when treated with oxadiazole derivatives compared to control groups.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that specific derivatives showed promising antitubercular effects with minimal inhibitory concentrations (MICs) as low as 4–8 µM against drug-resistant strains of M. tuberculosis.

-

Anticancer Effects :

- Research indicated that treatment with this compound led to significant apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.

The mechanism of action involves interaction with specific molecular targets and pathways:

- Molecular Targets : The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.

- Pathways Involved : It may affect signaling pathways involved in cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.